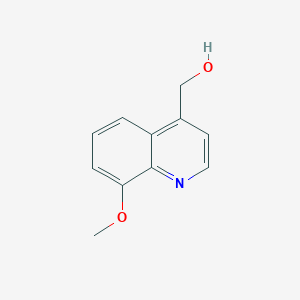

(8-Methoxyquinolin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(8-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-10-4-2-3-9-8(7-13)5-6-12-11(9)10/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFBPERDNXQNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CN=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Methoxyquinolin 4 Yl Methanol

Established Synthetic Routes to (8-Methoxyquinolin-4-yl)methanol

The conversion of an ester to an alcohol is a fundamental reaction in organic synthesis. For this compound, this transformation is typically accomplished via the reduction of Methyl 8-Methoxyquinoline-4-carboxylate.

Reduction Strategies for Methyl 8-Methoxyquinoline-4-carboxylate

The reduction of the methyl ester group in Methyl 8-Methoxyquinoline-4-carboxylate to a primary alcohol is a critical step in the synthesis of this compound. Several reducing agents and protocols have been developed for this purpose.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent in organic chemistry due to its selectivity and mild reaction conditions. researchgate.netwikipedia.org It is particularly effective for the reduction of aldehydes and ketones. youtube.commasterorganicchemistry.com While generally less reactive towards esters compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ can be effectively employed for ester reduction under specific conditions, often in the presence of an alcohol solvent like methanol (B129727) or ethanol (B145695). researchgate.netmasterorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ester. This is followed by a protonation step, typically from the solvent, to yield the corresponding primary alcohol. youtube.com The use of a sodium borohydride-THF-methanol system has been reported to convert aromatic methyl esters to their corresponding primary alcohols in high yields (70–92%) within 2–5 hours. researchgate.net This two-step procedure, involving the initial formation of the methyl ester from the carboxylic acid followed by reduction, offers a safer and more selective alternative to reductions using aluminum hydrides. researchgate.net

Table 1: Sodium Borohydride Mediated Reduction of Aromatic Esters

| Substrate | Reducing System | Solvent | Time (hours) | Yield (%) | Reference |

| Aromatic Methyl Esters | NaBH₄ | THF-Methanol | 2-5 | 70-92 | researchgate.net |

This table provides a generalized overview of the reaction conditions and outcomes for the reduction of aromatic esters using sodium borohydride.

While sodium borohydride is a common choice, other reducing agents can also be utilized for the conversion of Methyl 8-Methoxyquinoline-4-carboxylate to this compound. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can readily reduce esters to primary alcohols. However, its high reactivity necessitates careful handling and anhydrous reaction conditions.

Another approach involves the in situ formation of more reactive borohydride species. For instance, the combination of NaBH₄ with certain additives can enhance its reducing power, allowing for the efficient reduction of esters under milder conditions.

Synthesis of Key Precursors to this compound

The availability of the starting material, Methyl 8-Methoxyquinoline-4-carboxylate, is crucial for the synthesis of this compound. This ester is typically prepared from its corresponding carboxylic acid.

The esterification of 8-Methoxyquinoline-4-carboxylic acid is the most direct route to Methyl 8-Methoxyquinoline-4-carboxylate. This can be achieved through several standard methods. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol to yield the desired methyl ester. This method is often preferred for its higher yields and faster reaction times. For example, methyl 8-hydroxyquinoline-4-carboxylate has been synthesized from 8-hydroxyquinoline-4-carboxylic acid in 100% yield using thionyl chloride in methanol at 0-20°C. rsc.orgchemicalbook.com

The synthesis of 8-Methoxyquinoline-4-carboxylic acid serves as a fundamental starting point. Several synthetic strategies exist for the construction of the quinoline (B57606) ring system. The Doebner reaction, a three-component reaction, is a notable method for synthesizing quinoline-4-carboxylic acids. nih.govresearchgate.net This reaction typically involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. researchgate.net For instance, the synthesis of quinoline-4-carboxylic acid derivatives has been achieved by reacting substituted anilines with benzaldehyde and pyruvic acid. nih.gov

Another classical method for quinoline synthesis is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. mdpi.com Modifications of these classical methods, as well as novel synthetic routes, continue to be developed to improve yields and expand the scope of accessible quinoline derivatives.

Derivatization from 3-Amino-4-methoxybenzoic Acid

A plausible and well-established synthetic route to this compound commences with the readily available starting material, 3-Amino-4-methoxybenzoic Acid. This pathway involves a multi-step process, beginning with the construction of the core quinoline scaffold, followed by functional group manipulation to yield the target alcohol. The key transformation relies on a classic heterocyclic ring-forming reaction, such as the Doebner-von Miller reaction. wikipedia.org

The Doebner-von Miller reaction facilitates the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org In this proposed synthesis, 3-Amino-4-methoxybenzoic Acid serves as the aniline component. The reaction sequence can be conceptually divided into two primary stages:

Quinoline Ring Formation: The synthesis of 8-methoxyquinoline-4-carboxylic acid through an acid-catalyzed cyclization reaction.

Functional Group Reduction: The conversion of the carboxylic acid moiety at the 4-position of the quinoline ring to a hydroxymethyl group.

The first stage involves the reaction of 3-Amino-4-methoxybenzoic Acid with an α,β-unsaturated carbonyl compound, such as acrolein, in the presence of a Brønsted or Lewis acid catalyst. wikipedia.org This is typically followed by an oxidation step to aromatize the newly formed heterocyclic ring, yielding 8-methoxyquinoline-4-carboxylic acid.

The second stage is a standard reduction of the carboxylic acid to a primary alcohol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly employed for this transformation, effectively converting 8-methoxyquinoline-4-carboxylic acid into the desired this compound.

A summary of the proposed synthetic pathway is presented in the table below.

| Step | Reactants | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 3-Amino-4-methoxybenzoic Acid, Acrolein | Acid Catalyst (e.g., HCl, H₂SO₄), Oxidizing Agent (e.g., arsenic acid, nitrobenzene) | 8-Methoxyquinoline-4-carboxylic acid |

| 2 | 8-Methoxyquinoline-4-carboxylic acid | Reducing Agent (e.g., LiAlH₄), Anhydrous Solvent (e.g., THF, Diethyl ether) | This compound |

Optimization of Synthetic Protocols and Reaction Conditions

For the Doebner-von Miller reaction, several factors can be fine-tuned to enhance the yield of the intermediate, 8-methoxyquinoline-4-carboxylic acid. ijpsjournal.com Traditional methods often utilize strong mineral acids and potentially hazardous oxidizing agents. iipseries.org Modern approaches focus on improving reaction conditions through the use of alternative catalysts and energy sources. ijpsjournal.comrsc.org

Key parameters for optimization include:

Catalyst: While Brønsted acids are traditional, Lewis acids such as tin tetrachloride or scandium(III) triflate can also catalyze the reaction, sometimes under milder conditions. wikipedia.org The choice of catalyst can influence reaction rates and selectivity.

Solvent: Exploring different solvents or even solvent-free conditions can impact the reaction's efficiency and environmental footprint. Greener alternatives to traditional solvents are an active area of research. ijpsjournal.com

Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled to balance the rate of reaction with the potential for side-product formation.

Energy Input: Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction times and often improve yields in quinoline synthesis. rsc.orgmdpi.com This is attributed to efficient and uniform heating of the reaction mixture.

The following table summarizes potential optimization strategies for the quinoline synthesis step.

| Parameter | Conventional Method | Optimized/Green Approach | Potential Advantage |

|---|---|---|---|

| Catalyst | Concentrated H₂SO₄ or HCl | Lewis acids (e.g., Sc(OTf)₃), Solid acid catalysts (e.g., Montmorillonite K-10), Formic acid | Milder conditions, easier work-up, reusability, reduced waste. wikipedia.orgijpsjournal.comrsc.org |

| Solvent | Nitrobenzene, Toluene | Ethanol, Water, Ionic Liquids, Solvent-free | Reduced toxicity, improved safety, lower environmental impact. ijpsjournal.comrsc.org |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Drastically reduced reaction times, improved yields, better energy efficiency. rsc.orgmdpi.com |

For the reduction of 8-methoxyquinoline-4-carboxylic acid, optimization primarily revolves around the choice of the reducing agent and the reaction work-up. While lithium aluminum hydride is highly effective, its pyrophoric nature requires careful handling. Alternative, milder reducing agents could be explored, although they may not be as efficient for the reduction of carboxylic acids. The work-up procedure must be carefully designed to quench the excess reducing agent safely and to isolate the product efficiently.

Scalability Considerations in Laboratory Synthesis

Translating a synthetic route from a small-scale (milligram) to a larger laboratory scale (gram or multi-gram) presents a unique set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Key considerations for scaling up the synthesis of this compound include:

Thermal Management: The Doebner-von Miller reaction is often exothermic. On a larger scale, the heat generated can be significant, potentially leading to a runaway reaction if not properly controlled. The use of a suitable reaction vessel with efficient stirring and external cooling is paramount.

Reagent Addition: The rate of addition of reagents, particularly in exothermic reactions, needs to be carefully controlled. Slow, dropwise addition is often necessary to maintain a safe internal temperature.

Mixing: Efficient mixing becomes more critical in larger reaction volumes to ensure homogeneity and consistent reaction progress. Inadequate stirring can lead to localized "hot spots" and the formation of side products.

Work-up and Purification: Handling larger volumes of solvents and reaction mixtures during the work-up can be cumbersome. Extractions in large separatory funnels can be challenging, and alternative techniques may be required. Purification by column chromatography, which is straightforward on a small scale, becomes less practical for large quantities of material. Recrystallization is often the preferred method for purifying multi-gram quantities of solid products, provided a suitable solvent system can be found.

Time and Efficiency: Reaction and work-up times may need to be adjusted for larger scales. reddit.com What takes a few hours on a small scale could take significantly longer when scaled up.

Flow Chemistry: For multi-step syntheses, continuous flow chemistry offers a modern alternative to traditional batch processing. rsc.org By pumping reagents through heated tubes or reactors, better control over reaction parameters like temperature and mixing can be achieved, leading to improved safety, consistency, and scalability. acs.org While setting up a multi-step flow synthesis can be complex, it can circumvent many of the challenges associated with scaling up batch reactions. d-nb.infonih.gov

In the context of this synthesis, scaling up the LiAlH₄ reduction step requires particular attention to safety due to the reagent's reactivity with water and the generation of hydrogen gas during quenching.

Chemical Transformations and Derivatization Strategies of 8 Methoxyquinolin 4 Yl Methanol

Conversion to Halogenated Quinoline (B57606) Derivatives

The introduction of halogen atoms into the quinoline scaffold of (8-Methoxyquinolin-4-yl)methanol can significantly alter its chemical reactivity and biological activity. Halogenated quinolines are important precursors for a wide range of more complex molecules, often synthesized via cross-coupling reactions.

Synthesis of 4-(Bromomethyl)quinolin-8-ol from this compound

The conversion of this compound to 4-(Bromomethyl)quinolin-8-ol is a two-step process involving the demethylation of the 8-methoxy group and the bromination of the 4-methanol group.

Step 1: Demethylation of the 8-Methoxy Group

The cleavage of the methyl ether at the 8-position to yield a hydroxyl group is a critical transformation. While direct demethylation of this compound is not extensively documented, related demethylations of dimethoxyquinolines have been reported. For instance, the selective demethylation of 2,4-dimethoxyquinolines can be achieved using various reagents, with the choice of reagent influencing the regioselectivity of the reaction. buchler-gmbh.com A common method for demethylation of aryl methyl ethers is treatment with strong acids like hydrobromic acid or Lewis acids such as boron tribromide.

Step 2: Bromination of the 4-Methanol Group

The conversion of the 4-hydroxymethyl group to a 4-bromomethyl group can be accomplished using standard brominating agents. A well-established method for the bromination of benzylic alcohols is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction selectively brominates the methyl group attached to the quinoline ring. For example, 4-(bromomethyl)-2-methoxyquinoline (B8435497) can be synthesized from 2-methoxy-4-methylquinoline (B83902) using NBS and AIBN in carbon tetrachloride.

This compound → (8-Hydroxyquinolin-4-yl)methanol → 4-(Bromomethyl)quinolin-8-ol

This proposed pathway combines established methodologies for demethylation and bromination to achieve the desired product.

Other Halogenation Reactions

Direct halogenation of the quinoline ring of 8-methoxyquinoline (B1362559) derivatives has been investigated. The bromination of 8-methoxyquinoline with molecular bromine in solvents like acetonitrile (B52724) or dichloromethane (B109758) has been shown to regioselectively yield 5-bromo-8-methoxyquinoline (B186703) as the primary product. osti.govnih.gov This reaction proceeds via electrophilic aromatic substitution, with the methoxy (B1213986) group directing the incoming electrophile to the C-5 position.

Furthermore, 4-bromo-8-methoxyquinoline (B35057) has also been synthesized and characterized, indicating that halogenation at the 4-position is also possible, likely through a different synthetic route, possibly involving a Sandmeyer-type reaction from a corresponding amino derivative. These halogenated derivatives serve as valuable intermediates for further functionalization, for example, in the preparation of radiolabelled 8-hydroxyquinoline-based compounds for medical imaging.

Utilization as a Core Building Block in Polycyclic System Synthesis

The quinoline scaffold of this compound can be elaborated into more complex, fused polycyclic systems. Such structures are of significant interest due to their presence in numerous biologically active natural products and pharmaceutical agents.

Precursor Role in Dihydro-6-azaphenalene Derivative Synthesis

The synthesis of dihydro-6-azaphenalene derivatives from this compound is a potential but not extensively documented transformation. Azaphenalenes are a class of polycyclic aromatic hydrocarbons containing a nitrogen atom, and their synthesis often involves intramolecular cyclization reactions. A hypothetical route to a dihydro-6-azaphenalene core from this compound could involve the conversion of the 4-methanol group to a suitable leaving group (e.g., a halide), followed by an intramolecular cyclization onto the C-5 position of the quinoline ring. This type of reaction would likely require activation of the C-5 position, possibly through the introduction of an appropriate substituent. While direct evidence for this specific transformation is scarce, the general principles of intramolecular cyclization are well-established in heterocyclic chemistry.

Integration into Other Fused Heterocyclic Systems

The quinoline nucleus is a versatile platform for the construction of various fused heterocyclic systems. While direct examples starting from this compound are not abundant in the literature, related transformations provide insight into potential synthetic strategies. For instance, the reaction of 2-allyloxyquinolines with halogens leads to the formation of oxazolo[3,2-a]quinolinium salts, demonstrating the construction of a five-membered ring fused to the quinoline core.

Functionalization Reactions at the Methanol (B129727) Moiety

The primary alcohol group at the 4-position of this compound is a key site for a variety of functionalization reactions, allowing for the introduction of diverse chemical entities.

One of the most common transformations of a primary alcohol is its oxidation to an aldehyde or a carboxylic acid. The oxidation of the hydroxymethyl group on a quinoline ring can be achieved using various oxidizing agents. For example, the oxidation of a similar hydroxymethyl group on a quinazoline (B50416) scaffold to a carboxylic acid has been reported. This transformation would convert this compound to 8-methoxyquinoline-4-carboxylic acid, a valuable intermediate for the synthesis of amides and esters.

Esterification is another fundamental reaction of the methanol moiety. The reaction of this compound with a carboxylic acid, typically in the presence of an acid catalyst, would yield the corresponding ester. This reaction is highly versatile, as a wide range of carboxylic acids can be employed to introduce different functional groups. For instance, esterification with oleic acid in the presence of sulfuric acid is a well-known process. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can also be used to facilitate the esterification of carboxylic acids with alcohols.

Furthermore, the hydroxyl group can be converted into an ether through Williamson ether synthesis, reacting with an alkyl halide in the presence of a base. This would introduce an alkoxy group at the 4-position, further diversifying the range of accessible derivatives.

Reactivity and Modifications of the Quinoline Heterocycle

The quinoline core of this compound is a versatile scaffold amenable to a variety of chemical transformations. The reactivity of the bicyclic system is dictated by the electronic interplay between the electron-rich benzene (B151609) ring, activated by the methoxy group, and the electron-deficient pyridine (B92270) ring. This electronic nature allows for selective modifications at various positions through several key reaction types.

The pyridine ring's nitrogen atom renders it electron-deficient, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. wikipedia.orgnih.gov Conversely, the carbocyclic ring, activated by the electron-donating 8-methoxy group, is primed for electrophilic aromatic substitution. nih.govacs.org The hydroxyl group in the related compound, 8-hydroxyquinoline (B1678124), makes it highly susceptible to electrophilic substitution and diazonium coupling reactions. nih.gov This inherent reactivity allows for the strategic derivatization of the quinoline heterocycle to access a diverse range of analogues.

Electrophilic Substitution Reactions

The benzene portion of the 8-methoxyquinoline nucleus is activated towards electrophilic aromatic substitution (SEAr). The methoxy group at the C-8 position directs incoming electrophiles primarily to the ortho and para positions, namely C-7 and C-5.

Nitration: The nitration of 8-methoxyquinoline serves as a classic example of electrophilic substitution on this scaffold. The reaction typically yields 5-nitro-8-methoxyquinoline, highlighting the strong directing effect of the C-8 methoxy group to the para-position (C-5). researchgate.net

| Reaction Type | Starting Material | Reagents | Position of Substitution | Product | Reference |

|---|---|---|---|---|---|

| Nitration | 8-Methoxyquinoline | Not Specified | C-5 | 5-Nitro-8-methoxyquinoline | researchgate.net |

| Bromination | 5,7-Disubstituted 8-methoxyquinolines | Not Specified | C-3 | 3-Bromo-5,7-disubstituted-8-methoxyquinolines | tandfonline.com |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the quinoline ring typically require an activating group or a good leaving group, often at the C-2 or C-4 positions of the pyridine ring.

Displacement of Chloro Groups: The 4-position of the quinoline ring is particularly susceptible to nucleophilic attack when substituted with a good leaving group like a halogen. For instance, in 4-chloro-8-methylquinolin-2(1H)-one, the 4-chloro group readily undergoes substitution with various nucleophiles, including those that form sulfanyl, hydrazino, azido, and amino derivatives. mdpi.com

Displacement of Oxygen Moieties: In certain contexts, oxygen-based functionalities can also be displaced. Lenvatinib, a 4-O-aryl quinoline derivative, undergoes nucleophilic substitution where the O-aryl moiety is displaced by the thiol group of glutathione. researchgate.net This reaction highlights the reactivity of the C-4 position towards biological nucleophiles. researchgate.net

| Starting Material Moiety | Leaving Group | Position of Substitution | Nucleophile | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | -Cl | C-4 | Thiols, Hydrazines, Azides, Amines | 4-Sulfanyl, 4-Hydrazino, 4-Azido, 4-Amino derivatives | mdpi.com |

| 4-O-Aryl quinoline (Lenvatinib) | -O-Aryl | C-4 | Glutathione (GSH) | S-Glutathionyl quinoline conjugate | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the quinoline scaffold. wisc.edunih.gov These reactions typically involve a halogenated quinoline as the electrophilic partner.

Suzuki Coupling: A notable example involves the Suzuki coupling of 3-bromo-8-methoxyquinoline (B1373899) derivatives. Following regioselective bromination at the C-3 position, the resulting 3-bromoquinolines can be coupled with phenylboronic acids in a palladium-catalyzed reaction to yield the corresponding 3-arylquinolines. tandfonline.com This strategy provides a direct route to introduce aryl substituents onto the pyridine ring of the 8-methoxyquinoline system. tandfonline.com

| Reaction Type | Quinoline Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 3-Bromo-5,7-disubstituted-8-methoxyquinoline | Phenylboronic acid | Palladium-based | 3-Aryl-5,7-disubstituted-8-methoxyquinoline | tandfonline.com |

Compound Index

| Compound Name |

|---|

| This compound |

| 8-Hydroxyquinoline |

| 8-Methoxyquinoline |

| 5-Nitro-8-methoxyquinoline |

| 3-Bromo-5,7-disubstituted-8-methoxyquinolines |

| 4-Chloro-8-methylquinolin-2(1H)-one |

| Lenvatinib |

| Glutathione |

| 3-Aryl-5,7-disubstituted-8-methoxyquinoline |

| Phenylboronic acid |

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Methoxyquinolin 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For (8-Methoxyquinolin-4-yl)methanol, ¹H and ¹³C NMR spectroscopy provide unambiguous assignments of the proton and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region will show a set of signals for the protons on the quinoline (B57606) ring system. Due to the substitution pattern, these protons will display characteristic splitting patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling with neighboring protons. The chemical shifts are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrogen atom in the quinoline ring.

The methoxy group (-OCH₃) protons will typically appear as a sharp singlet in the upfield region of the aromatic signals. The methylene (B1212753) protons (-CH₂OH) attached to the C4 position of the quinoline ring will also produce a singlet, or if coupled to the hydroxyl proton, a doublet. The hydroxyl (-OH) proton itself often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature. Deuterium exchange can be used to confirm the assignment of the hydroxyl proton signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The quinoline ring system will show a number of signals in the downfield region, characteristic of aromatic and heteroaromatic carbons. The chemical shifts of the carbons are influenced by the attached substituents. For instance, the carbon atom bonded to the methoxy group (C8) will be shifted downfield due to the deshielding effect of the oxygen atom. The quaternary carbons of the quinoline ring can be identified by their lack of a signal in a DEPT-90 spectrum and their presence in a DEPT-135 spectrum as either positive or negative peaks depending on the number of attached protons. The methylene carbon of the methanol (B129727) group will appear at a chemical shift typical for a carbon atom attached to an oxygen atom, while the methoxy carbon will have a distinct signal in the upfield region of the spectrum. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in definitively assigning the proton and carbon signals by correlating them through one-bond and multiple-bond couplings, respectively. mdpi.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H2 | 8.8 - 8.9 | d | 4.5 - 5.0 |

| H3 | 7.4 - 7.5 | d | 4.5 - 5.0 |

| H5 | 7.6 - 7.7 | t | 7.5 - 8.0 |

| H6 | 7.2 - 7.3 | d | 7.5 - 8.0 |

| H7 | 7.5 - 7.6 | d | 7.5 - 8.0 |

| -CH₂OH | 4.8 - 5.0 | s | - |

| -OCH₃ | 4.0 - 4.1 | s | - |

| -OH | Variable | br s | - |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 149 - 151 |

| C3 | 120 - 122 |

| C4 | 145 - 147 |

| C4a | 128 - 130 |

| C5 | 127 - 129 |

| C6 | 118 - 120 |

| C7 | 126 - 128 |

| C8 | 155 - 157 |

| C8a | 139 - 141 |

| -CH₂OH | 60 - 62 |

| -OCH₃ | 55 - 57 |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₁H₁₁NO₂), the calculated molecular weight is approximately 189.21 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 189. The fragmentation of this compound is expected to follow characteristic pathways for alcohols and aromatic ethers. libretexts.org Common fragmentation patterns would likely involve:

Loss of a hydrogen atom: leading to a fragment at [M-1]⁺.

Loss of the hydroxyl radical (•OH): resulting in a fragment at m/z 172.

Loss of formaldehyde (B43269) (CH₂O) from the methanol group: giving a fragment corresponding to 8-methoxyquinoline (B1362559) at m/z 159.

Loss of the methoxy radical (•OCH₃): leading to a fragment at m/z 158.

Cleavage of the C-C bond between the quinoline ring and the methanol group: This can result in the formation of a stable quinolinyl cation.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the compound. Techniques like Electrospray Ionization (ESI) are also valuable, particularly for generating protonated molecules [M+H]⁺, which is often the base peak. For a related compound, 8-methoxy-6-methylquinoline, an ESI-MS spectrum showed a prominent [M+1]⁺ peak. hmdb.ca

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula of Lost Neutral |

| 189 | [M]⁺ | - |

| 172 | [M - OH]⁺ | •OH |

| 159 | [M - CH₂O]⁺ | CH₂O |

| 158 | [M - OCH₃]⁺ | •OCH₃ |

| 130 | [M - CH₂O - CHO]⁺ | CH₂O, CHO |

Advanced Vibrational Spectroscopy Applications (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a compound. These techniques are complementary and offer a comprehensive vibrational profile of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic methylene and methoxy groups would appear in the 2850-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the quinoline ring are expected in the 1500-1650 cm⁻¹ range. The C-O stretching vibrations for the ether and alcohol functionalities would be observed in the 1000-1300 cm⁻¹ region. Specifically, the aryl-alkyl ether C-O stretch is anticipated around 1250 cm⁻¹, while the primary alcohol C-O stretch will be near 1050 cm⁻¹.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| C=N/C=C Ring Stretch | 1500-1650 | 1500-1650 (strong) |

| C-O Stretch (Ether) | ~1250 | Moderate |

| C-O Stretch (Alcohol) | ~1050 | Moderate |

X-ray Diffraction Analysis for Solid-State Structural Conformation

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. For this compound, X-ray crystallography would confirm the planarity of the quinoline ring system.

Interactive Data Table: Expected X-ray Crystallographic Parameters for this compound (based on analogue data)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-C (aromatic) bond length | ~1.36 - 1.42 Å |

| C-N bond length | ~1.32 - 1.37 Å |

| C-O (ether) bond length | ~1.36 Å |

| C-O (alcohol) bond length | ~1.43 Å |

| Intermolecular Interactions | O-H···N hydrogen bonding, π-π stacking |

Research Applications of 8 Methoxyquinolin 4 Yl Methanol in Chemical Biology and Experimental Paradigms

Role in the Development of Molecular Probes for Biomolecular Targets

Molecular probes are essential tools in chemical biology for visualizing and understanding biological processes. The quinoline (B57606) core structure is a feature in some fluorescent probes; however, the direct application of (8-Methoxyquinolin-4-yl)methanol in this area is not described in the available literature.

Design and Synthesis of Probes for Amyloid Deposit Detection in Pre-Clinical Research

A comprehensive search of research databases did not yield studies describing the design or synthesis of molecular probes for amyloid deposit detection derived specifically from this compound. Research into amyloid-binding agents often focuses on other classes of molecules or different quinoline derivatives. For example, steroid-quinoline hybrids have been investigated for their ability to inhibit the aggregation of the amyloid-β peptide. nih.gov Fluorescent probes like Methoxy-X04, which are derivatives of Congo Red, are used for the in vivo detection of amyloid plaques but are structurally distinct from this compound.

Application in Fluorescence-Based Biomolecular Assays

There is no specific information available detailing the use of this compound in fluorescence-based biomolecular assays. While some quinoline derivatives are known to possess fluorescent properties, the utility of this specific compound as a fluorescent probe in biological assays has not been reported.

Precursor for the Synthesis of Selective Neuroactive Agents in Basic Research

The quinoline structure is a core component of many neuroactive and antimalarial drugs. For instance, various 6-methoxyquinoline (B18371) derivatives serve as precursors for the synthesis of antimalarial agents like primaquine (B1584692) and other hybrid molecules with potential therapeutic activity. mdpi.commdpi.com However, the literature does not specify this compound as a direct precursor for the synthesis of selective neuroactive agents currently used in basic research.

Utility in In Vitro Studies of Protein Misfolding Phenomena

The study of protein misfolding is critical for understanding neurodegenerative diseases. While certain quinoline-based compounds are explored for their effects on protein aggregation, there are no available studies that specifically utilize this compound for this purpose.

Studies on Metal-Induced Protein Aggregation

Research into the role of metal ions in protein aggregation has led to the development of various chelating agents. Compounds based on the 8-hydroxyquinoline (B1678124) scaffold (a close structural analog of 8-methoxyquinoline) have been studied for their ability to inhibit metal-induced protein aggregation. However, no such studies have been reported for this compound.

Application in Biochemical Assays for Aggregation Modulation (e.g., Bis-ANS Fluorescence, Thioflavin T Assay)

Biochemical assays such as the Thioflavin T (ThT) assay are standard methods for monitoring amyloid fibril formation. While numerous compounds are tested using these assays to assess their anti-aggregation properties, there is no documented evidence of this compound being evaluated for its ability to modulate protein aggregation through these or other methods like Bis-ANS fluorescence. Studies have demonstrated that steroid-quinoline hybrids can inhibit and reverse protein aggregation processes, highlighting the potential of the broader quinoline class in this field. nih.gov

Due to the absence of specific research findings for This compound across the outlined topics, no data tables can be generated.

Future Research Directions and Unexplored Avenues for 8 Methoxyquinolin 4 Yl Methanol

Innovations in Green Chemistry Approaches for its Synthesis

Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh conditions, hazardous reagents, and significant solvent waste. nih.gov The future development of (8-Methoxyquinolin-4-yl)methanol will likely prioritize the adoption of green chemistry principles to enhance sustainability, reduce environmental impact, and improve efficiency. researchgate.netijpsjournal.com

Key areas for innovation include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating. tandfonline.comnih.govbenthamdirect.com The application of microwave-assisted organic synthesis (MAOS) to the established synthetic routes for quinolines, such as the Friedländer or Doebner-von Miller reactions, could offer a rapid and efficient pathway to this compound and its precursors. nih.govresearchgate.net This technique can be particularly effective for one-pot, multi-component reactions, which are inherently more atom-economical. researchgate.netacs.org

Solvent-Free and Greener Solvent Systems: A significant push in green chemistry is the reduction or elimination of volatile and hazardous organic solvents. rsc.orgfao.org Research into solvent-free reaction conditions, potentially using solid-state catalysts like zeolites or caesium iodide, presents a compelling avenue. researchgate.netrsc.orgresearchgate.net Where solvents are necessary, the substitution of traditional choices with greener alternatives like ethanol (B145695), water, or supercritical CO2 would align with sustainability goals. researchgate.netqeios.com For instance, procedures using p-toluenesulfonic acid as a catalyst in minimal solvent under microwave conditions have proven effective for other quinoline derivatives. researchgate.net

Biocatalysis and Biodegradable Catalysts: The use of enzymes or whole-cell biocatalysts offers a highly selective and environmentally benign approach to chemical synthesis. ijpsjournal.com Future research could explore the discovery or engineering of enzymes capable of catalyzing the key bond-forming steps in the synthesis of the 8-methoxyquinoline (B1362559) core. Additionally, the use of recoverable and biodegradable solid acid catalysts, such as cellulose (B213188) sulfuric acid, could replace corrosive and hazardous mineral acids often used in classical quinoline syntheses. researchgate.net

| Green Chemistry Approach | Potential Advantage | Example Catalyst/Condition | Relevant Findings |

|---|---|---|---|

| Microwave-Assisted Synthesis (MAOS) | Reduced reaction time, higher yields, cleaner reactions. | Microwave irradiation (e.g., 160-230°C). | Proven effective for Friedländer synthesis and one-pot reactions of other quinolines. nih.govqeios.com |

| Solvent-Free Synthesis | Minimizes solvent waste, simplifies work-up. | Hβ zeolite, Caesium Iodide. | Efficient for synthesizing 2,4-disubstituted quinolines. researchgate.netrsc.org |

| Use of Greener Solvents | Reduces environmental and health hazards. | Ethanol, Water. | Water and ethanol have been successfully used as solvents in the synthesis of quinoline analogs. researchgate.net |

| Biodegradable/Reusable Catalysts | Avoids hazardous acids, allows for catalyst recycling. | p-Toluenesulfonic acid, Cellulose sulfuric acid. | Efficient and non-hazardous catalysts for quinoline-4-carboxylic acid synthesis. researchgate.net |

Development of Novel Derivatives with Tailored Research Applications

The core structure of this compound is a versatile scaffold that can be systematically modified to generate libraries of novel derivatives with fine-tuned properties for specific research applications. nih.govnih.gov The presence of the hydroxyl and methoxy (B1213986) groups provides handles for derivatization, and the quinoline ring itself can be further functionalized.

Future directions for derivatization include:

Modification of the Methanol (B129727) Group: The primary alcohol at the 4-position is a key site for modification. It can be oxidized to an aldehyde or a carboxylic acid, or converted into esters and ethers. These transformations can alter the molecule's polarity, reactivity, and ability to act as a hydrogen bond donor or acceptor, which could be crucial for modulating interactions with biological targets.

Hybridization with Other Pharmacophores: A promising strategy in drug discovery is the hybridization of two or more pharmacophores to create a single molecule with potentially synergistic or novel biological activities. The this compound scaffold could be linked to other heterocyclic systems known for their bioactivity, such as pyrazole, triazole, or imidazole (B134444) moieties. nih.govqeios.commdpi.com For instance, linking the quinoline core to a tetrazole ring has been explored for other quinolines to generate compounds with antimalarial activity. mdpi.com

Substitution on the Quinoline Ring: The benzene (B151609) and pyridine (B92270) rings of the quinoline nucleus can be substituted with various electron-donating or electron-withdrawing groups (e.g., halogens, nitro groups, or alkyl chains). researchgate.net Such substitutions can profoundly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its photophysical properties and biological efficacy. Structure-activity relationship (SAR) studies have shown that the placement of methoxy groups can enhance the antimalarial activity of certain quinoline hybrids. nih.gov

| Derivative Type | Modification Strategy | Potential Research Application | Rationale |

|---|---|---|---|

| Carboxylic Acid Analog | Oxidation of the C4-methanol group. | Developing inhibitors for enzymes like TGF-β kinase. | Quinoline-4-carboxylic acids have shown diverse biological activities. researchgate.netnih.gov |

| Ester/Amide Library | Esterification or amidation at the C4-methanol or a C4-acid. | Screening for anticancer or antimicrobial agents. | Varying these groups alters solubility and cell permeability. nih.gov |

| Heterocyclic Hybrids | Coupling with moieties like tetrazole, pyrazole, or imidazole. | Development of novel antimalarial or antiprotozoal compounds. | Hybridization is a known strategy to enhance bioactivity. nih.govmdpi.com |

| Ring-Substituted Analogs | Addition of halogens, nitro, or amino groups to the quinoline core. | Tuning photophysical properties for fluorescent probes or modulating bioactivity. | Substituents strongly influence electronic properties and receptor binding. researchgate.net |

Integration with Advanced Analytical and Imaging Techniques in Chemical Biology

The quinoline ring is an intrinsically fluorescent scaffold, a property that has been exploited in the development of numerous chemical probes and sensors. nih.govcrimsonpublishers.com this compound is an ideal candidate for development into a sophisticated tool for chemical biology, particularly for live-cell imaging and sensing.

Unexplored avenues in this area include:

Development as a Fluorescent Probe: The inherent fluorescence of the quinoline core can be rationally tuned. nih.gov By adding specific functional groups, the photophysical properties, such as quantum yield, Stokes shift, and environmental sensitivity (solvatochromism), can be optimized. researchgate.netsciforum.net For example, adding a dimethylamino group to other quinolines has been shown to induce or enhance fluorescence, creating a "turn-on" probe that can be tracked in cells. nih.gov This strategy could be applied to create a fluorescent version of this compound to study its subcellular localization and mechanism of action.

Design of Chemosensors: The quinoline nitrogen and the substituents can act as a chelation site for metal ions. This property can be harnessed to design selective fluorescent chemosensors. nih.govrsc.org Derivatives of this compound could be synthesized to exhibit a change in fluorescence intensity or wavelength upon binding to specific biologically relevant analytes, such as Zn²⁺ ions or reactive oxygen species like formaldehyde (B43269). nih.govnih.gov Such probes are invaluable for visualizing the flux of these species in living cells. crimsonpublishers.comnih.gov

Multimodal Imaging Probes: Beyond fluorescence, quinoline derivatives can be designed for other imaging modalities. For instance, they can be engineered to have strong Raman scattering activity, enabling their use as probes for Surface-Enhanced Raman Scattering (SERS) microscopy. acs.org Creating a derivative of this compound that is active in both fluorescence and Raman scattering would create a powerful multimodal probe for correlative imaging studies. acs.org

Exploration of its Role in Emerging Areas of Chemical Biology Research

The broad spectrum of biological activities associated with the quinoline class suggests that this compound and its future derivatives could be valuable tools in several emerging areas of chemical biology. orientjchem.orgnih.gov The compound serves as a foundational structure for exploring complex biological questions.

Potential research areas include:

Anticancer Drug Discovery: Quinoline derivatives are vital agents in the development of anticancer drugs that can induce apoptosis or inhibit key signaling pathways. nih.govnih.gov Future studies could investigate the cytotoxic activity of this compound and its derivatives against various cancer cell lines. Mechanistic studies could explore its potential to inhibit targets such as topoisomerases or protein kinases, which are common targets for quinoline-based drugs. orientjchem.orgnih.gov

Inhibitors of Neurodegenerative Processes: Some quinoline-based compounds have been investigated for their neuroprotective effects. Future research could explore whether derivatives of this compound can inhibit processes relevant to neurodegenerative diseases, such as the aggregation of amyloid-beta peptides implicated in Alzheimer's disease. researchgate.net

Antiparasitic and Antimicrobial Agents: The quinoline core is famous for its role in antimalarial drugs like quinine (B1679958) and chloroquine (B1663885). nih.gov There is an urgent need for new antiparasitic agents due to growing resistance. mdpi.com this compound provides a scaffold to develop new agents against Plasmodium falciparum or other protozoan parasites like Leishmania. nih.gov

Probes for Cellular Processes: Beyond being a therapeutic agent itself, the compound could be developed into a tool to study cellular functions. For example, a fluorescent derivative could be used to label and track specific organelles, such as the endoplasmic reticulum or lipid droplets, providing insights into cellular dynamics and metabolism. crimsonpublishers.comnih.gov

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR in methanol-d₄ identifies functional groups (e.g., methoxy, hydroxymethyl) and confirms regiochemistry .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs. For example, SHELXL handles high-resolution data for quinoline derivatives .

How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Advanced

Discrepancies in bond lengths or angles may arise from twinning or poor data resolution. Strategies include:

- Data Validation : Cross-check with SHELXL's refinement tools (e.g., R-factor analysis) .

- Complementary Techniques : Pair X-ray data with DFT calculations to verify electronic environments .

- High-Throughput Phasing : Use SHELXC/D/E pipelines for robust phase determination in complex crystals .

What environmental safety protocols are recommended for handling this compound in the lab?

Q. Basic

- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact .

- Waste Management : Segregate hazardous waste (e.g., reaction solvents) for professional disposal .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

How do substituent modifications on the quinoline ring affect the biological activity of this compound derivatives?

Q. Advanced

- Methoxy Position : 8-Methoxy groups enhance blood-brain barrier penetration in dopamine D2/D3 agonists, as shown in neuroprotective studies .

- Hydroxymethyl Role : The hydroxymethyl group at C4 enables hydrogen bonding with enzymatic targets (e.g., monoamine oxidases), influencing IC₅₀ values .

- Comparative Studies : Replace methoxy with halogens (e.g., Cl, Br) to assess changes in cytotoxicity or receptor affinity .

What green chemistry approaches can reduce the environmental impact of synthesizing this compound?

Q. Advanced

- Solvent Substitution : Replace dioxane with cyclopentyl methyl ether (CPME) for lower toxicity .

- Catalytic Methods : Use biocatalysts (e.g., alcohol dehydrogenases) for selective reductions, minimizing heavy metal waste .

- Microwave-Assisted Synthesis : Reduce reaction times and energy consumption in alkylation steps .

What computational tools are effective in predicting the reactivity of this compound intermediates?

Q. Advanced

- DFT Calculations : Gaussian or ORCA software models transition states in oxidation/demethylation steps .

- Molecular Docking : AutoDock Vina predicts binding affinities for derivatives targeting enzymes (e.g., cytochrome P450) .

- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for optimized pathway design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.